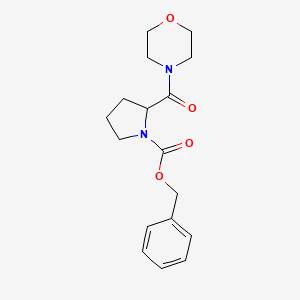
Benzyl 2-(4-morpholinylcarbonyl)-1-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis information for “Benzyl 2-(4-morpholinylcarbonyl)-1-pyrrolidinecarboxylate” was not found, a related compound “4-Morpholinecarbonyl chloride” is prepared by reacting morpholine hydrochloride with phosgene in an inert liquid medium such as toluene and xylene, at 50-150°C .Scientific Research Applications
Cholinesterase Inhibitors
A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds show potential in the treatment of diseases associated with cholinesterase, such as Alzheimer's, due to their selectivity and low cytotoxicity. The study highlighted the importance of substituent variation for activity enhancement (Hana Pizova et al., 2017).
Synthesis and Characterization of Complexes
Research involving the synthesis and characterization of complexes, such as trans-[Co(III)(bpb)(amine)2]X, where amine includes pyrrolidine, indicates a method for creating compounds with potential for various applications, including catalysis and material science (M. Amirnasr et al., 2002).
Polyheterocyclic Compounds
The synthesis of new polyheterocyclic compounds, such as 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, showcases the creation of complex structures with potential applications in pharmacology and material science (Ivette Morales-Salazar et al., 2022).
Biodegradable Polyesteramides
The development of morpholine-2,5-dione derivatives for the synthesis of biodegradable polyesteramides with pendant functional groups highlights the use of these compounds in creating environmentally friendly polymers with potential applications in biomedical engineering (P. J. I. Veld et al., 1992).
Dyes for Synthetic-Polymer Fibres
Research into the condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including morpholine, for the production of dyes for synthetic-polymer fibres, showcases the application of these compounds in the textile industry (A. T. Peters et al., 1985).
properties
IUPAC Name |
benzyl 2-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-16(18-9-11-22-12-10-18)15-7-4-8-19(15)17(21)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEDAJBYGYYDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(4-morpholinylcarbonyl)-1-pyrrolidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2839707.png)
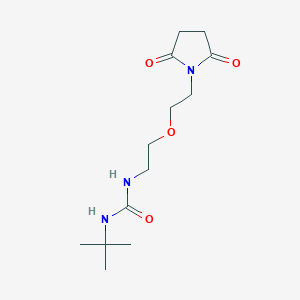
![4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B2839710.png)
![[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine](/img/structure/B2839712.png)
![N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2839713.png)

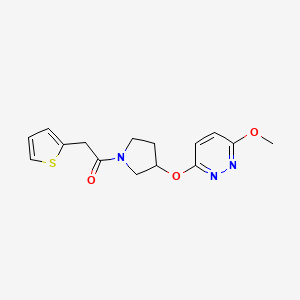
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)
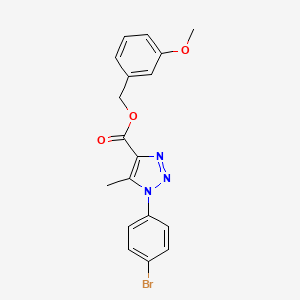
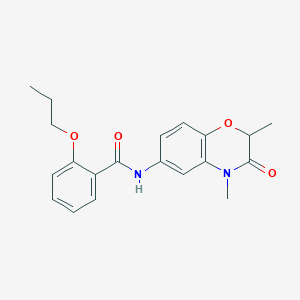
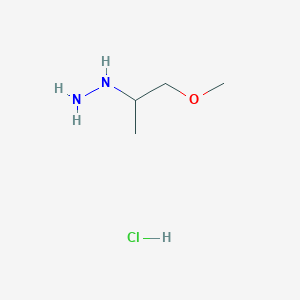
![N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2839722.png)
![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)
